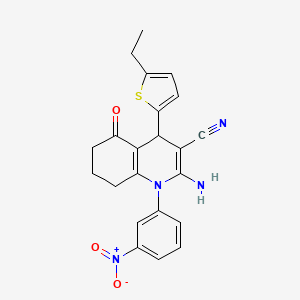![molecular formula C30H46N2O4 B3966606 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]](/img/structure/B3966606.png)
1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]
Übersicht
Beschreibung
1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] is a chemical compound that belongs to the class of beta-blockers. It is commonly used in scientific research for its pharmacological properties and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] is primarily through its beta-blocking properties. It works by binding to beta-adrenergic receptors in the heart, which reduces the activity of the sympathetic nervous system and decreases heart rate and blood pressure. This mechanism of action makes it effective in treating cardiovascular diseases, especially those related to excessive sympathetic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] are primarily related to its beta-blocking properties. It reduces heart rate and blood pressure, which can lead to a range of physiological effects, including decreased oxygen demand, increased oxygen supply, and improved cardiac output. It can also reduce the risk of arrhythmia and improve cardiac function in patients with heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] in lab experiments is its well-established pharmacological properties. It has been extensively studied and has a range of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations is that it can be difficult to obtain and is relatively expensive compared to other beta-blockers.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]. One area of focus could be on its potential use in the treatment of arrhythmia and heart failure. Another area of research could be on its use in combination with other drugs to improve its therapeutic efficacy. Additionally, further studies could be conducted to investigate its potential side effects and long-term safety profile.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] has been extensively studied for its potential therapeutic applications. It has been shown to have a range of pharmacological properties, including beta-blocking, anti-arrhythmic, and anti-hypertensive effects. These properties make it a promising candidate for the treatment of various cardiovascular diseases, such as hypertension, angina, and arrhythmia.
Eigenschaften
IUPAC Name |
1-[4-[2-hydroxy-3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O4/c1-21(2)29-9-7-27(15-23(29)5)35-19-25(33)17-31-11-13-32(14-12-31)18-26(34)20-36-28-8-10-30(22(3)4)24(6)16-28/h7-10,15-16,21-22,25-26,33-34H,11-14,17-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCENJBMASFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC(COC3=CC(=C(C=C3)C(C)C)C)O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



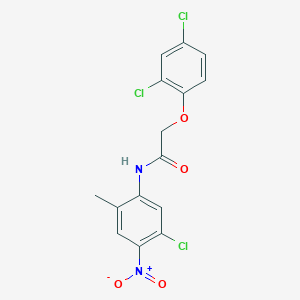
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)
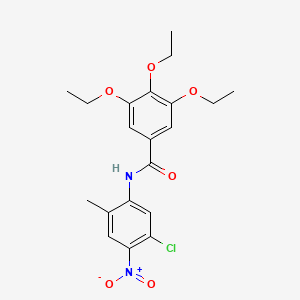
![3-{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-hydroxypropyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966559.png)
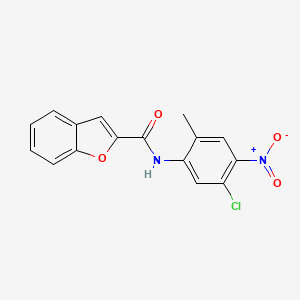
![3-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966575.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966587.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B3966594.png)
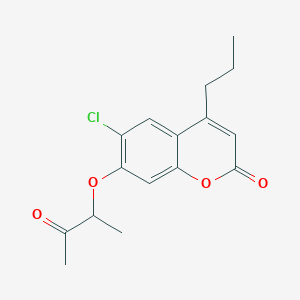
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B3966614.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B3966620.png)
![1-phenylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B3966628.png)

